gamma-Secretase Inhibitor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase Inhibitor II is a potent and selective inhibitor of gamma-secretase, an intramembrane aspartyl protease that plays a crucial role in the generation of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting gamma-secretase, this compound aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Inhibitor II involves multiple steps, including the formation of key intermediates through various organic reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Gamma-Secretase Inhibitor II undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere conditions.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their inhibitory activity and potential therapeutic applications .
Scientific Research Applications
Gamma-Secretase Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of gamma-secretase and its role in the cleavage of amyloid precursor protein.
Biology: Employed in cellular and molecular biology studies to investigate the effects of gamma-secretase inhibition on cell signaling pathways and protein processing.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders by reducing amyloid-beta peptide production.
Mechanism of Action
Gamma-Secretase Inhibitor II exerts its effects by binding to the active site of gamma-secretase, thereby preventing the cleavage of amyloid precursor protein into amyloid-beta peptides. This inhibition disrupts the production of amyloid-beta peptides, which are believed to play a key role in the formation of amyloid plaques in the brain. The molecular targets of this compound include the subunits of gamma-secretase, such as presenilin, nicastrin, and other associated proteins .
Comparison with Similar Compounds
Avagacestat: A gamma-secretase inhibitor with a different chemical structure and mechanism of action, also tested for Alzheimer’s disease.
Nirogacestat: A gamma-secretase inhibitor used in the treatment of desmoid tumors by targeting the Notch signaling pathway.
Uniqueness of Gamma-Secretase Inhibitor II: this compound is unique in its high selectivity and potency for gamma-secretase, making it a valuable tool for studying the enzyme’s role in amyloid-beta peptide production. Its distinct chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Properties
Molecular Formula |
C33H57F2N5O9 |
---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
methyl 2-[[2-[[2,2-difluoro-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]-3-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C33H57F2N5O9/c1-14-18(7)23(37-27(43)22(17(5)6)40-31(47)49-32(10,11)12)28(44)36-20(9)25(41)33(34,35)30(46)39-21(16(3)4)26(42)38-24(19(8)15-2)29(45)48-13/h16-24H,14-15H2,1-13H3,(H,36,44)(H,37,43)(H,38,42)(H,39,46)(H,40,47) |
InChI Key |
BZPZKKSYPNZRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)OC)(F)F)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.